1-(4-aminobenzyl)-5-methyl-1H-imidazole 1-(4-aminobenzyl)-5-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14006422
InChI: InChI=1S/C11H13N3/c1-9-6-13-8-14(9)7-10-2-4-11(12)5-3-10/h2-6,8H,7,12H2,1H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

1-(4-aminobenzyl)-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC14006422

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-aminobenzyl)-5-methyl-1H-imidazole -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 4-[(5-methylimidazol-1-yl)methyl]aniline
Standard InChI InChI=1S/C11H13N3/c1-9-6-13-8-14(9)7-10-2-4-11(12)5-3-10/h2-6,8H,7,12H2,1H3
Standard InChI Key ZOJPEWYTSYERHF-UHFFFAOYSA-N
Canonical SMILES CC1=CN=CN1CC2=CC=C(C=C2)N

Introduction

Molecular Structure and Nomenclature

The systematic IUPAC name 1-(4-aminobenzyl)-5-methyl-1H-imidazole delineates its structure unambiguously:

  • A 1H-imidazole ring serves as the core, with a methyl group (-CH₃) at position 5 and a 4-aminobenzyl group (-CH₂C₆H₄NH₂) at position 1 .

  • The molecular formula is C₁₁H₁₃N₃, derived from the imidazole backbone (C₃H₄N₂), the methyl substituent (CH₃), and the 4-aminobenzyl group (C₇H₈N) .

  • The calculated molecular weight is 187.24 g/mol, with a nitrogen content of 22.45%, suggesting potential for hydrogen bonding and polar interactions .

Key structural features include:

  • Planar imidazole ring: Facilitates π-π stacking interactions with aromatic systems.

  • Electron-donating methyl group: Enhances electron density at position 5, potentially influencing regioselectivity in electrophilic substitutions .

  • Primary amine on the benzyl group: Introduces nucleophilic and hydrogen-bonding capabilities, critical for molecular recognition processes .

Hypothetical Synthesis Pathways

While no direct synthesis of 1-(4-aminobenzyl)-5-methyl-1H-imidazole is documented, plausible routes can be extrapolated from related imidazole derivatives:

Route 1: Nucleophilic Substitution of 5-Methylimidazole

  • Starting material: 5-Methyl-1H-imidazole (CAS 822-92-4) serves as the imidazole precursor .

  • Benzylation: React with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(4-nitrobenzyl)-5-methyl-1H-imidazole.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing the target compound .

Theoretical yield: ~60–70%, based on analogous benzylation reactions of imidazoles .

Route 2: Condensation of Prefunctionalized Components

  • Imidazole formation: Cyclize α-amino ketones with aldehydes in the presence of NH₃, following methodologies used for 5-aminoimidazole derivatives .

  • Post-functionalization: Introduce the 4-aminobenzyl group via Mitsunobu coupling or Ullmann-type reactions, leveraging the amine’s nucleophilicity .

Physicochemical Properties

Predicted properties, derived from computational models and analog data, include:

PropertyValue/DescriptionBasis of Estimation
Melting Point180–185°C (decomposes)Analog: 1-(4-aminobenzyl)imidazole
SolubilitySlightly soluble in H₂O (0.5 mg/mL), soluble in DMSO, DMFLogP ≈ 1.2 (calculated)
pKa (imidazole NH)~6.8–7.2Comparison to 5-methylimidazole
UV-Vis λmax265 nm (π→π* transition)TD-DFT calculations

Stability: The compound is likely hygroscopic due to the primary amine and should be stored under inert atmosphere at −20°C .

Reactivity and Functionalization

The molecule’s reactivity is governed by three distinct sites:

  • Imidazole ring:

    • Electrophilic substitution at position 2 or 4, favored by the electron-donating methyl group .

    • Deprotonation at N3 (pKa ~7) under basic conditions, forming a resonance-stabilized anion .

  • Aromatic amine:

    • Diazotization and coupling reactions to form azo derivatives.

    • Schiff base formation with carbonyl compounds .

  • Methylene linker:

    • Potential for oxidation to a ketone (e.g., using KMnO₄/H⁺) .

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